molecular formula C16H9F3N4OS B2783978 5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1192580-56-5

5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2783978
CAS RN: 1192580-56-5
M. Wt: 362.33
InChI Key: BKEZIPWCGCATRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H9F3N4OS and its molecular weight is 362.33. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Applications

Pyrazole derivatives, such as the compound , have been studied for their potential antidiabetic properties. These compounds can interact with biological targets that play a role in glucose metabolism, offering a promising avenue for the development of new antidiabetic drugs .

Anesthetic Properties

Research has indicated that certain pyrazole derivatives exhibit anesthetic effects. This suggests that our compound could be synthesized and tested for its efficacy as an anesthetic agent, potentially contributing to safer and more effective anesthetic drugs .

Antimicrobial and Antioxidant Activities

The structural motif of pyrazole is known to confer antimicrobial and antioxidant activities. This compound could be incorporated into pharmaceuticals to combat microbial infections and oxidative stress-related diseases .

Anticancer Potential

Pyrazole derivatives have shown potential in cancer treatment due to their ability to inhibit the growth of cancer cells. The compound could be explored for its anticancer properties, particularly in targeting specific cancer cell lines .

Antiamoebic Effects

The compound’s structure suggests it may have applications in treating amoebic infections. Further research could lead to the development of new antiamoebic medications, addressing a significant need in tropical medicine .

Inhibition of Alkaline Phosphatase

This compound could act as a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase, an enzyme involved in various physiological and pathological processes. Inhibitors of this enzyme have therapeutic potential in diseases like hypophosphatasia .

Antifungal Activity

Derivatives of thiophene, which is part of the compound’s structure, have been designed and synthesized for their antifungal activity. The compound could be evaluated for its effectiveness against fungal pathogens, contributing to the treatment of fungal infections .

Antitubercular Activity

Indole derivatives, which share structural similarities with our compound, have been investigated for their antitubercular activity. This suggests that the compound could be studied for its potential to treat tuberculosis, a disease that remains a global health challenge .

properties

IUPAC Name

5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4OS/c17-16(18,19)10-4-1-3-9(7-10)14-20-15(24-23-14)12-8-11(21-22-12)13-5-2-6-25-13/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEZIPWCGCATRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

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